1-Ethyl-5-Iod-2-Methyl-4-Nitro-1H-Imidazol

Übersicht

Beschreibung

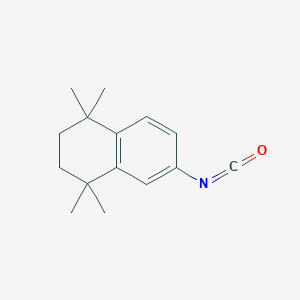

“1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Wissenschaftliche Forschungsanwendungen

Therapeutisches Potenzial

Imidazol ist eine fünfringige heterozyklische Einheit, die eine breite Palette chemischer und biologischer Eigenschaften besitzt . Die Derivate von 1,3-Diazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antifungizide und ulcerogene Aktivitäten .

Anti-Tuberkulose-Aktivität

Imidazol-haltige Verbindungen wurden synthetisiert und auf ihre Anti-Tuberkulose-Aktivität gegen Mycobacterium tuberculosis-Stämme untersucht .

Synthese von Funktionsmolekülen

Imidazol-Heterocyclen sind Schlüsselkomponenten für Funktionsmoleküle, die in einer Vielzahl von alltäglichen Anwendungen verwendet werden . Ein Schwerpunkt lag auf den Bindungen, die während der Bildung des Imidazols aufgebaut werden .

Herstellung von kolorimetrischen Chemosensoren

4-Imidazolcarboxaldehyd kann zur Herstellung von kolorimetrischen Chemosensoren verwendet werden .

Studium des Hydrolysemechanismus

2-Methyl-4(5)-Nitroimidazol wurde verwendet, um den Mechanismus sowohl der alkalischen als auch der sauren Hydrolyse von Tinidazol zu untersuchen .

Zukünftige Richtungen

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Wirkmechanismus

Target of Action

1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to a variety of biological effects

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities

Result of Action

Imidazole derivatives are known to have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemische Analyse

Biochemical Properties

1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antifungal, and antiviral activities . The compound’s interaction with enzymes such as cytochrome P450 can lead to enzyme inhibition or activation, affecting metabolic processes . Additionally, it can bind to proteins, altering their structure and function, which can influence cellular signaling pathways and gene expression .

Cellular Effects

1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, imidazole derivatives have been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis and metabolic pathways . In mammalian cells, the compound can affect cell proliferation, apoptosis, and differentiation by altering the expression of specific genes and proteins .

Molecular Mechanism

The molecular mechanism of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates . Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These interactions can result in altered cellular functions and physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that imidazole derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities and can affect the compound’s overall efficacy and safety . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can lead to changes in cellular metabolism, gene expression, and cell viability .

Dosage Effects in Animal Models

The effects of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antibacterial and antifungal activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can have different biological activities and can affect metabolic flux and metabolite levels . The compound’s interaction with cofactors, such as NADH and FAD, can influence its metabolic pathways and overall efficacy . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm, nucleus, and mitochondria . The compound’s distribution within tissues can affect its overall efficacy and safety . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole can influence its activity and function. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, by targeting signals and post-translational modifications . These localizations can affect the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of the compound is crucial for predicting its therapeutic potential and optimizing its efficacy .

Eigenschaften

IUPAC Name |

1-ethyl-5-iodo-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2/c1-3-9-4(2)8-6(5(9)7)10(11)12/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDXKAPOBVGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=C1I)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379472 | |

| Record name | 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35681-66-4 | |

| Record name | 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B1607950.png)

![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)